molecular formula C27H26N4O6 B2583337 2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide CAS No. 1185169-38-3

2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide

Cat. No. B2583337
CAS RN: 1185169-38-3
M. Wt: 502.527
InChI Key: QCKDIMQEEIOTMH-UHFFFAOYSA-N
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Description

The compound “2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Properties : Compounds structurally related to the queried chemical have been synthesized and evaluated for antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones with reported antimicrobial activity. Similarly, Habib, Hassan, and El‐Mekabaty (2013) explored novel quinazolinone derivatives with antimicrobial potential (Patel & Shaikh, 2011) (Habib et al., 2013).

Antitumor Activity

  • Potential in Cancer Therapy : A study by Al-Suwaidan et al. (2016) discussed the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, revealing significant antitumor activities. This suggests that compounds with a quinazolinone structure may have potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies : El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a similar quinazolinone derivative, including molecular docking studies. This research indicates the potential of these compounds in understanding receptor-ligand interactions at a molecular level (El-Azab et al., 2016).

Pharmaceutical Research

  • Synthesis for Pharmacological Studies : Research by Rajasekaran, Rajamanickam, and Darlinquine (2013) involved the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones for evaluation in antimicrobial and anticonvulsant activities, showcasing the compound's relevance in pharmaceutical research (Rajasekaran et al., 2013).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-[4-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6/c1-28-24(32)14-17-8-11-19(12-9-17)31-26(34)20-6-4-5-7-21(20)30(27(31)35)16-25(33)29-18-10-13-22(36-2)23(15-18)37-3/h4-13,15H,14,16H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDIMQEEIOTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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